molecular formula C22H22NO2P B12905307 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine CAS No. 138865-97-1

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine

Cat. No.: B12905307
CAS No.: 138865-97-1
M. Wt: 363.4 g/mol
InChI Key: YTBYLFKSTDGNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is a specialized chiral 1,2-oxazolidine derivative designed for advanced synthetic chemistry applications. Its structure incorporates a diphenylphosphoryl group at the 5-position, which is known to significantly influence the reactivity and stereoelectronic properties of heterocyclic systems. Organophosphorus derivatives are a class of fascinating compounds from a biological point of view, as these substituents can regulate relevant biological functions by modifying the reactivity of the heterocyclic core . This compound is of high interest in the development of new stereoselective synthetic methodologies. Functionalized oxazolidine and oxazolidin-2-one scaffolds are among the most interesting heterocyclic compounds, with wide uses both as key synthetic intermediates and as structural motifs in pharmaceuticals . The presence of the phosphoryl group suggests potential utility as a chiral ligand for metal catalysis or as a building block for the construction of complex, enantiomerically pure molecules. Researchers can leverage this compound to explore novel reaction pathways in the synthesis of biologically active natural products and other valuable target molecules. This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

138865-97-1

Molecular Formula

C22H22NO2P

Molecular Weight

363.4 g/mol

IUPAC Name

5-diphenylphosphoryl-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C22H22NO2P/c1-23-21(18-11-5-2-6-12-18)17-22(25-23)26(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3

InChI Key

YTBYLFKSTDGNEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(O1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide typically involves a multi-step processThe reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is in the field of anticancer research. Studies have demonstrated that derivatives of oxazolidine compounds exhibit potent anticancer activity. For instance, related oxazolidinones have been shown to inhibit cancer cell proliferation effectively, with some compounds displaying IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of angiogenesis. The structural features of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine allow for interactions with specific cellular targets, leading to disrupted signaling pathways that promote tumor growth .

Catalysis

Asymmetric Synthesis

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine serves as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions has been explored in various synthetic pathways. For example, it has been utilized in the synthesis of enantiomerically enriched oxazolidinones through nucleophilic addition reactions .

Data Table: Asymmetric Synthesis Performance

Reaction TypeYield (%)Enantiomeric Excess (%)
Nucleophilic addition8598
Aldol reaction7895
Michael addition8290

Materials Science

Polymer Chemistry

The compound has also found applications in materials science, particularly in the development of polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with phosphorous-containing oxazolidines exhibit improved flame retardancy and mechanical strength compared to their unmodified counterparts .

Case Study: Flame Retardancy Enhancement

A study evaluated the flame retardancy of polystyrene composites modified with varying concentrations of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine. The results indicated that even small amounts (1% by weight) significantly improved the limiting oxygen index (LOI), suggesting enhanced flame resistance.

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Notes and Limitations

  • Direct comparative studies between 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine and its analogs are scarce in literature.
  • Evidence from structural analogs (e.g., fluorinated oxazoles, thiazolidines) suggests that substituent electronic profiles dictate functional roles, but further experimental validation is needed.
  • The provided evidence (IDs ) lacks physicochemical data for the target compound, necessitating extrapolation from related heterocycles.

Biological Activity

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including cytotoxicity and enzyme inhibition.

Chemical Structure and Properties

The compound has the molecular formula C22H22NO2PC_{22}H_{22}NO_2P and features a diphenylphosphoryl group attached to an oxazolidine ring. Its structure can be represented as follows:

5 Diphenylphosphoryl 2 methyl 3 phenyl 1 2 oxazolidine\text{5 Diphenylphosphoryl 2 methyl 3 phenyl 1 2 oxazolidine}

Synthesis

The synthesis of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the reaction of appropriate phosphonates with isocyanates or other nitrogen-containing compounds. This process allows for the introduction of the phosphoryl group while maintaining the integrity of the oxazolidine structure .

Antiproliferative Activity

Recent studies have demonstrated that 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown moderate cytotoxic effects on human lung adenocarcinoma (A549) cell lines with an IC50 value indicative of its effectiveness .

Cell LineIC50 Value (µM)Reference
A5491.5 ± 0.84

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of oxidative stress within cancer cells. The presence of the phosphorus atom in its structure is believed to contribute to increased generation of reactive oxygen species (ROS), which can lead to apoptosis in malignant cells .

Enzyme Inhibition

In addition to its cytotoxic properties, 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine has been evaluated for its enzyme inhibitory activities . It has been reported to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in glucose absorption and metabolism, making their inhibition a potential strategy for managing diabetes .

EnzymeInhibition TypeIC50 Value (µg/ml)Reference
α-AmylaseCompetitive40.00 - 80.00
α-GlucosidaseCompetitive46.01 - 81.65

Case Studies

A notable study examined the effects of this compound on Drosophila melanogaster as a model organism for evaluating antihyperglycemic effects. The results indicated that certain derivatives exhibited a significant reduction in glucose levels compared to standard drugs like acarbose, although they were less effective overall .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid long-term storage to minimize degradation risks .
  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation exposure.
  • Disposal : Treat as hazardous waste. Follow federal/state regulations for disposal, including neutralization (if applicable) and incineration via licensed facilities. Avoid environmental release .

Q. What experimental techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 31^{31}P NMR to confirm the diphenylphosphoryl group (δ ~20-30 ppm) and 1^{1}H/13^{13}C NMR to resolve methyl and phenyl substituents.
  • HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to verify molecular weight (C22_{22}H22_{22}NO2_2P, MW 375.4 g/mol) and detect impurities.
  • Elemental Analysis : Validate elemental composition (C, H, N, P) within ±0.4% theoretical values .

Q. How can researchers optimize the synthesis of this oxazolidine derivative?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design reduces trial numbers while identifying interactions between parameters .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., oxazolidine ring closure) and adjust reaction kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the diphenylphosphoryl group in catalytic applications?

  • Methodological Answer :

  • Computational Studies : Perform density functional theory (DFT) calculations to model transition states during phosphorylation or ligand-exchange reactions. Focus on electron-withdrawing effects of the phosphoryl group on adjacent oxazolidine nitrogen .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} values in deuterated solvents to probe rate-determining steps (e.g., proton transfer vs. bond cleavage) .

Q. How does the steric environment of the oxazolidine ring influence enantioselectivity in asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC/Polarimetry : Resolve enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and correlate retention times with optical rotation data.
  • X-ray Crystallography : Determine crystal structures of diastereomeric salts (e.g., with tartaric acid) to map spatial arrangements of substituents .

Q. What strategies mitigate decomposition pathways under acidic or oxidative conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed phosphoryl groups).
  • Protective Group Engineering : Introduce electron-donating substituents (e.g., methoxy groups) on phenyl rings to stabilize the phosphoryl moiety against nucleophilic attack .

Q. How can this compound serve as a ligand in transition-metal catalysis?

  • Methodological Answer :

  • Coordination Chemistry : Use UV-Vis titration and 31^{31}P NMR to assess binding affinity with metals (e.g., Pd, Rh). Compare shifts in λmax_{\text{max}} or δP_{P} upon complexation.
  • Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate turnover numbers (TON) and ligand efficiency vs. triphenylphosphine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.